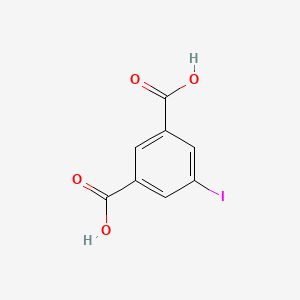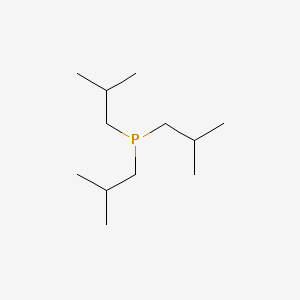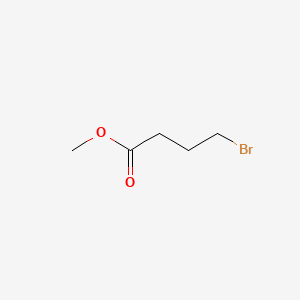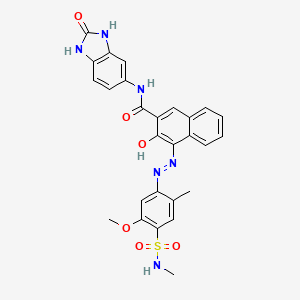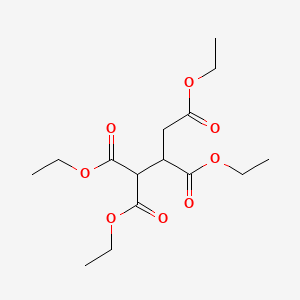
Tetraethyl propane-1,1,2,3-tetracarboxylate
Overview
Description
Tetraethyl propane-1,1,2,3-tetracarboxylate is a chemical compound used as an organic synthesis intermediate and pharmaceutical intermediate . It is primarily used in laboratory research and development processes and chemical production processes .
Synthesis Analysis
Ethyl propane-1,1,2,3-tetracarboxylate can be prepared by condensing malonic ester with ethyl chlorosuccinate, ethyl ethoxysuccinate, diethyl fumarate, or diethyl maleate . The last two methods are most convenient due to the commercial availability of fumaric and maleic acids . The reaction mixture is cooled, and the suspension is centrifuged to recover the catalyst. The product is distilled under vacuum at 180-190°C to obtain propane-1,1,2,3 tetracarboxylate with an 85% yield .Molecular Structure Analysis
The linear formula of this compound is C15H24O8 . Its molecular weight is 332.354 .Chemical Reactions Analysis
The reaction of diethylmalonate in the synthesis process of this compound indicated a 90% conversion .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . Its specific gravity is 1.12 , and its refractive index is 1.44 .Scientific Research Applications
Electrochemical Synthesis and Applications
- Electrochemical Synthesis : Tetraethyl propane-1,1,2,3-tetracarboxylate can be synthesized through the electrolysis of diethyl sodiomalonate in various solvents, producing a range of related compounds, including hexaethyl propane hexacarboxylate and tetraethyl 2-methylpropane tetracarboxylate (Brettle & Parkin, 1967). This indicates its potential application in organic synthesis and materials science.
Chemical Reactions and Intermediates
- Synthesis of Complex Compounds : It acts as an intermediate in the synthesis of complex organic compounds like tetra-alkyl 1-chloro-3-(dialkylphosphono)propane tetracarboxylates, indicating its utility in the creation of specialized organic molecules (Piltan, 2015).
- Cyclization Reactions : Esters derived from propane-1,1,3,3-tetracarboxylic acids, a closely related compound, can undergo electrochemical cyclization to form esters of substituted cyclopropane tetracarboxylic acids, showcasing its relevance in the development of cyclic organic structures (Elinson, Fedukovich & Nikishin, 1987; 1990).
Catalytic and Material Science Applications
- Catalytic Properties : It can be used to create powerful Brønsted acid catalysts, such as in the vinylogous Mukaiyama-Michael reaction of alpha, beta-enones with silyloxyfurans, indicating its utility in catalysis and organic reaction facilitation (Takahashi, Yanai & Taguchi, 2008).
- Material Science Applications : The tetramethyl ester variant of propane-1,1,3,3-tetracarboxylic acid is utilized in studies related to the chemical and electrochemical cyclization of organic compounds, contributing to the field of material science and organic chemistry (Elinson, Fedukovich & Nikishin, 1990).
Miscellaneous Applications
- Use in Polymer Science : It has applications in polymer science, as seen in studies involving dental composites and the creation of novel polymeric materials (Pereira, Nunes & Kalachandra, 2002).
properties
IUPAC Name |
tetraethyl propane-1,1,2,3-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O8/c1-5-20-11(16)9-10(13(17)21-6-2)12(14(18)22-7-3)15(19)23-8-4/h10,12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEVJRBJWMGTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601034781 | |
| Record name | 1,1,2,3-Propanetetracarboxylic acid, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
635-03-0 | |
| Record name | 1,1,2,3-Tetraethyl 1,1,2,3-propanetetracarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl propane-1,1,2,3-tetracarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 635-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,2,3-Propanetetracarboxylic acid, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethyl propane-1,1,2,3-tetracarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



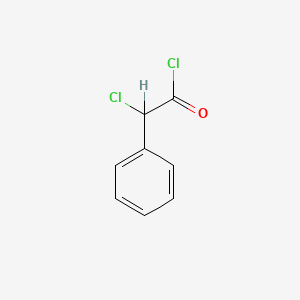
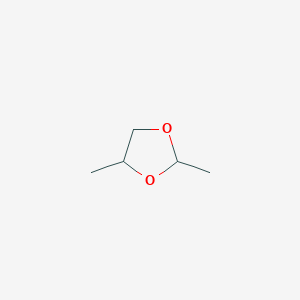
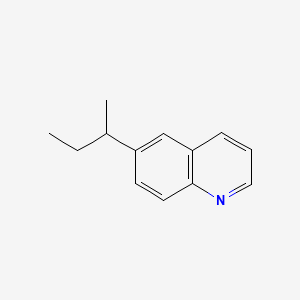

![2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide](/img/structure/B1585461.png)
